N-benzyl-4-bromo-2-methylbenzenesulfonamide
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Overview
Description
N-benzyl-4-bromo-2-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research as a tool to study the biological and biochemical effects of sulfonamides.
Mechanism of Action
N-benzyl-4-bromo-2-methylbenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase, which is an enzyme that is involved in the synthesis of folic acid. By inhibiting this enzyme, the synthesis of folic acid is disrupted, which leads to the death of bacterial cells.
Biochemical and Physiological Effects:
N-benzyl-4-bromo-2-methylbenzenesulfonamide has been shown to have antibacterial activity against a wide range of bacterial strains. It is effective against both gram-positive and gram-negative bacteria. In addition, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-4-bromo-2-methylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and is readily available. However, one of the limitations is that it may not be suitable for use in certain experiments due to its specific mechanism of action.
Future Directions
There are many potential future directions for research involving N-benzyl-4-bromo-2-methylbenzenesulfonamide. One area of research could be to investigate its potential as a treatment for bacterial infections. Another area of research could be to investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases.
Conclusion:
In conclusion, N-benzyl-4-bromo-2-methylbenzenesulfonamide is a useful tool in scientific research for investigating the biological and biochemical effects of sulfonamides. It has antibacterial and anti-inflammatory properties and has potential as a treatment for bacterial infections and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-benzyl-4-bromo-2-methylbenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with benzylamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield.
Scientific Research Applications
N-benzyl-4-bromo-2-methylbenzenesulfonamide is commonly used in scientific research to study the biological and biochemical effects of sulfonamides. It is used as a tool to investigate the mechanism of action of sulfonamides and their impact on the human body.
properties
Product Name |
N-benzyl-4-bromo-2-methylbenzenesulfonamide |
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Molecular Formula |
C14H14BrNO2S |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
N-benzyl-4-bromo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-9-13(15)7-8-14(11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI Key |
ZMHMOAAKSFURLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 |
solubility |
32.5 [ug/mL] |
Origin of Product |
United States |
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